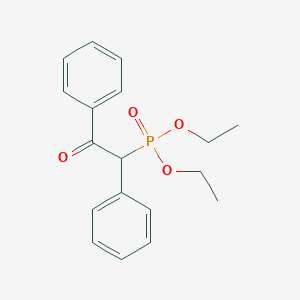![molecular formula C11H10N2O3 B14069547 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine CAS No. 885273-48-3](/img/structure/B14069547.png)
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol It is characterized by the presence of a benzodioxole ring fused to an oxazole ring, with a methylamine group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base . The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the methylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups to the methylamine moiety.
Wissenschaftliche Forschungsanwendungen
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also affects cell cycle regulation, leading to cell cycle arrest at specific phases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(benzo[d][1,3]dioxol-5-yl)oxazol-4-yl)methanol: This compound shares a similar core structure but has a hydroxyl group instead of a methylamine group.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a thiazole ring instead of an oxazole ring and exhibit similar biological activities.
Uniqueness
2-Benzo[1,3]dioxol-5-YL-oxazol-4-YL-methylamine is unique due to its specific combination of the benzodioxole and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
885273-48-3 |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H10N2O3/c1-12-10-5-14-11(13-10)7-2-3-8-9(4-7)16-6-15-8/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
RPPBCVIGVUCBCB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=COC(=N1)C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


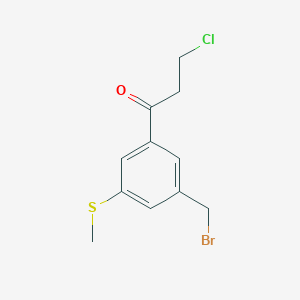

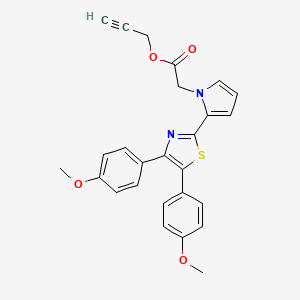

![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)

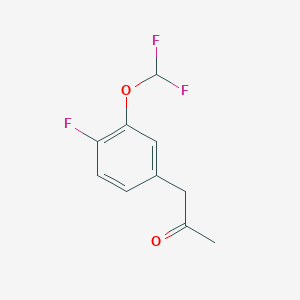
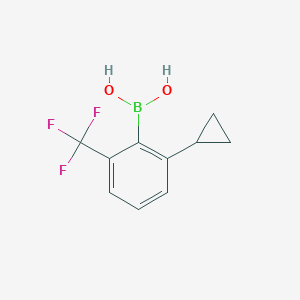
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)

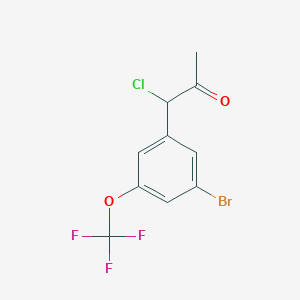
![4-Chloro-6-iodopyrrolo[1,2-F][1,2,4]triazine](/img/structure/B14069535.png)
![Ethyl rel-4-((1S,4S,6R)-1-((tert-butoxycarbonyl)amino)-3-oxabicyclo[4.2.0]octan-4-yl)benzoate](/img/structure/B14069541.png)
